molecular formula C9H4F2O2S B6204228 4,7-difluoro-1-benzothiophene-2-carboxylic acid CAS No. 1934929-12-0

4,7-difluoro-1-benzothiophene-2-carboxylic acid

Cat. No.: B6204228
CAS No.: 1934929-12-0
M. Wt: 214.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-1-benzothiophene-2-carboxylic acid typically involves the fluorination of benzothiophene derivatives followed by carboxylation. One common method is the direct fluorination of 1-benzothiophene-2-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes or the use of more readily available fluorinating agents. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4,7-difluoro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-difluoro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,7-difluoro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-difluoro-1-benzothiophene-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1934929-12-0

Molecular Formula

C9H4F2O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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